molecular formula C21H22FN3O7S B2638757 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 868982-35-8

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2638757
CAS No.: 868982-35-8
M. Wt: 479.48
InChI Key: YDNFPEFQXUVRAS-UHFFFAOYSA-N
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Description

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with an oxazolidine derivative under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxine or fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions within the molecule.

Scientific Research Applications

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O7S/c22-15-3-1-14(2-4-15)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)16-5-6-17-18(11-16)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNFPEFQXUVRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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